molecular formula C18H16ClN3O3S B11049008 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone

Cat. No. B11049008
M. Wt: 389.9 g/mol
InChI Key: FFQZYLFEBHUUIZ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazin ring, which is a six-membered ring with one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone typically involves multiple steps. One common approach is the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate is then cyclized to form the thiazin ring. The final step involves the reaction of the thiazin derivative with 4-nitrobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazin ring and nitro group may play a crucial role in its biological activity by forming hydrogen bonds or other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methoxyphenyl)ethanone
  • **2-[(4-bromophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone

Uniqueness

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone is unique due to the presence of both a thiazin ring and a nitro group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

2-[4-chloro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H16ClN3O3S/c19-14-4-8-15(9-5-14)21(18-20-10-1-11-26-18)12-17(23)13-2-6-16(7-3-13)22(24)25/h2-9H,1,10-12H2

InChI Key

FFQZYLFEBHUUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)N(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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